
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a trifluoromethyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of the Prop-2-en-1-one Backbone: The final step involves the condensation of the hydroxycyclohexyl intermediate with an appropriate aldehyde or ketone to form the prop-2-en-1-one structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-oxocyclohexyl-2-(trifluoromethyl)prop-2-en-1-one.
Reduction: Formation of 1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)propane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Hydroxycyclohexyl)-2-(methyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is unique due to the presence of both a hydroxycyclohexyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
850535-84-1 |
|---|---|
Molecular Formula |
C10H13F3O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-6(10(11,12)13)9(15)7-2-4-8(14)5-3-7/h7-8,14H,1-5H2 |
InChI Key |
JHHGXSLMRHCQFO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1CCC(CC1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
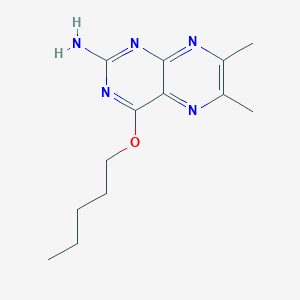
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
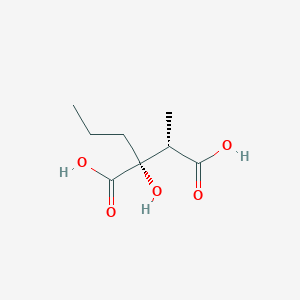
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)

dimethyl-](/img/structure/B14190750.png)
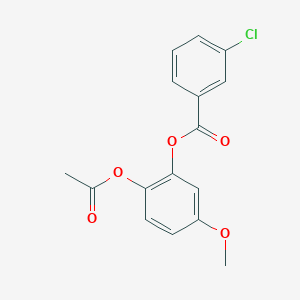

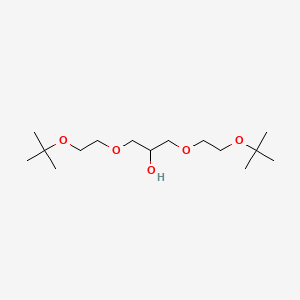
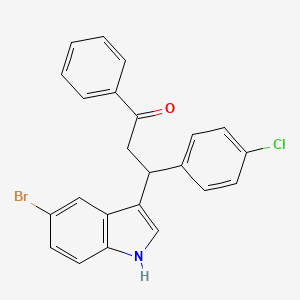
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)

